2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
Overview
Description
2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid is a chemical compound with the molecular formula C₉H₁₁NO₂S and a molecular weight of 197.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties that make it a valuable tool in various scientific applications .
Preparation Methods
The synthesis of 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine ring system. The acetic acid moiety is then introduced through a series of reactions involving halogenation and subsequent nucleophilic substitution . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid can be compared with other similar compounds, such as:
Clopidogrel bisulfate: This compound has a similar thieno[3,2-c]pyridine core but differs in its functional groups and pharmacological properties.
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one: This compound shares the thieno[3,2-c]pyridine structure but has different substituents, leading to distinct chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research and industry .
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8/h2,4H,1,3,5-6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXRNFGHRDRBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227066 | |
Record name | 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926248-27-3 | |
Record name | 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926248-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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